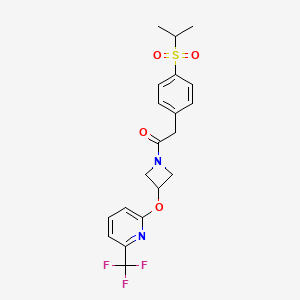
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor , similar to other compounds that target receptor tyrosine kinases (RTKs). The presence of the sulfonyl group enhances its binding affinity to the ATP-binding pocket of kinases, potentially leading to altered cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines with promising results. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| UM16 (Pancreatic) | 0.58 | OXPHOS inhibition |
| MIA PaCa-2 | 0.31 | ATP depletion in galactose medium |
| BxPC-3 | 1.3 | Disruption of mitochondrial function |
These results indicate that the compound selectively inhibits mitochondrial function, leading to decreased ATP production and subsequent cell death.
In Vivo Studies
In vivo studies using animal models have further confirmed the efficacy of this compound. Notably, it was evaluated in a rat air pouch model for inflammation, where it demonstrated significant anti-inflammatory properties by inhibiting white blood cell infiltration and COX-2-derived prostaglandin production.
Case Studies
- Case Study: Pancreatic Cancer
- In a preclinical study involving the UM16 pancreatic cancer cell line, the compound showed an IC50 value of 0.58 μM, indicating potent growth inhibition. The mechanism was linked to mitochondrial dysfunction, supporting its role as an OXPHOS inhibitor.
- Case Study: Inflammatory Response
- The compound was tested in a rat model for inflammation where it significantly reduced COX-2 activity (IC50 = 0.25 μM), showcasing its potential as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the isopropylsulfonyl and trifluoromethyl groups can significantly affect the potency and selectivity of the compound. For example, altering the position or type of substituents on the phenyl ring can enhance or diminish its biological activity.
属性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-13(2)30(27,28)16-8-6-14(7-9-16)10-19(26)25-11-15(12-25)29-18-5-3-4-17(24-18)20(21,22)23/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHSDDEBPHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














